molecular formula C22H22ClN5O2 B2383740 1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890890-87-6

1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2383740
CAS RN: 890890-87-6
M. Wt: 423.9
InChI Key: QKTDLCYJISKTDS-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a 3-chloro-4-methylphenyl group and a 3,4-dimethoxyphenyl group, which could influence its properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, with a 3-chloro-4-methylphenyl group and a 3,4-dimethoxyphenyl group attached. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[3,4-d]pyrimidine core, the 3-chloro-4-methylphenyl group, and the 3,4-dimethoxyphenyl group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro, methyl, and methoxy groups could influence its polarity, solubility, and reactivity .

Scientific Research Applications

    Catalytic Protodeboronation for Alkene Hydromethylation

    • Application : Researchers have developed a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. When combined with a Matteson–CH₂–homologation step, this protocol enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Pyrazolo[3,4-d]pyrimidines have been studied for their potential as kinase inhibitors, among other activities .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities, as well as the development of synthesis methods for its production .

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-14-4-6-16(11-18(14)23)28-22-17(12-27-28)21(25-13-26-22)24-9-8-15-5-7-19(29-2)20(10-15)30-3/h4-7,10-13H,8-9H2,1-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTDLCYJISKTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC(=C(C=C4)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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